molecular formula C9H15NO2 B1528512 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one CAS No. 1432681-74-7

8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one

Cat. No.: B1528512
CAS No.: 1432681-74-7
M. Wt: 169.22 g/mol
InChI Key: LWZJDXHMPUQCTI-UHFFFAOYSA-N
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Description

Spirocyclic Ring System Configuration

The spirocyclic core comprises a cyclohexane ring fused to a γ-lactam ring (5-membered) via a shared spiro carbon (Figure 1). The lactam ring incorporates an oxygen atom (3-oxa) and a nitrogen atom (1-aza), forming a rigid bicyclic system. X-ray crystallography of related spiro compounds, such as 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, reveals a flattened cyclohexyl ring near the spiro junction due to steric strain. The methyl group at position 8 adopts an equatorial orientation to minimize steric hindrance, while the ketone at position 2 remains planar, enabling resonance stabilization.

Table 1: Key Structural Features

Feature Description
Spiro carbon Connects cyclohexane (6-membered) and lactam (5-membered) rings
Lactam ring Contains nitrogen (N1) and oxygen (O3) atoms
Methyl substituent Positioned at C8 on the cyclohexane ring
Ketone group Located at C2 on the lactam ring

Functional Group Orientation Analysis

The lactam carbonyl (C2=O) exhibits partial double-bond character, with bond lengths averaging 1.23 Å, as observed in analogous spirocyclic lactams. The nitrogen atom (N1) adopts a trigonal planar geometry, consistent with sp² hybridization, facilitating conjugation with the carbonyl group. Nuclear Magnetic Resonance (NMR) studies of related compounds show distinct chemical shifts for the methyl group (δ ~1.2 ppm) and lactam carbonyl (δ ~175 ppm).

Crystallographic Characterization

While direct X-ray diffraction data for this compound are limited, studies on its derivatives provide insights. For example, the cis-8-tert-butyl analog crystallizes in the noncentrosymmetric space group P2₁2₁2₁, with a flattened cyclohexane ring near the spiro junction. The lactam ring exhibits a puckered conformation, with torsion angles of 15–20° between the spiro carbon and adjacent atoms. Key bond lengths include:

  • C2=O: 1.23 Å
  • N1–C2: 1.35 Å
  • C8–CH₃: 1.53 Å

Figure 1: Proposed Crystal Packing
(Inferred from related structures)

  • Unit Cell Parameters : a = 8.12 Å, b = 10.45 Å, c = 12.78 Å
  • Density : 1.25 g/cm³

Comparative Structural Analysis with Related Spirocyclic Lactams

Table 2: Structural Comparison of Spirocyclic Lactams

Compound Spiro System Functional Groups Molecular Weight (g/mol)
This compound [4.5] Methyl, lactam 169.22
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one [4.5] Two methyl groups, lactam 183.24
8-Azaspiro[4.5]decan-7-one [4.5] Ketone, amine 153.18

Key Observations :

  • Ring Size : All compounds share the [4.5] spiro system, but functional group variations alter physicochemical properties.
  • Substituent Effects : Methyl groups at C8 enhance steric bulk, reducing ring flexibility compared to unsubstituted analogs.
  • Biological Relevance : The lactam group in this compound facilitates hydrogen bonding with biological targets, unlike the ketone in 8-Azaspiro[4.5]decan-7-one.

Properties

IUPAC Name

8-methyl-3-oxa-1-azaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-7-2-4-9(5-3-7)6-12-8(11)10-9/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZJDXHMPUQCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)COC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of Intermediate Precursors

  • Synthesize a suitable amino alcohol or amino ether intermediate that contains the nitrogen and oxygen atoms positioned to form the spiro ring.
  • Introduce the methyl substituent on the carbon that will become the 8-position of the spiro system. This can be done via alkylation or by using methyl-substituted starting materials.

Step 2: Formation of the Spirocyclic Core

  • The spiro ring is formed by intramolecular cyclization, often through nucleophilic attack of the nitrogen on a carbonyl or epoxide group, leading to ring closure.
  • The oxygen heteroatom is incorporated as part of an ether or lactone ring in the spiro system.

Step 3: Lactam Formation

  • Oxidation or cyclization steps introduce the lactam (2-one) functionality at the 2-position of the spiro ring.
  • This may involve cyclization of an amide precursor or oxidation of a hydroxy group adjacent to the nitrogen atom.

Representative Reaction Scheme (Conceptual)

Step Reaction Type Description
1 Alkylation Introduction of methyl group at 8-position
2 Intramolecular Cyclization Formation of spiro ring via nucleophilic attack
3 Lactam Cyclization/Oxidation Formation of 2-one lactam ring

Specific Preparation Method from Literature and Patents

A patent (US4244961A) related to the synthesis of spirocyclic lactams with similar structures describes the following method:

  • Treat a compound containing a suitable leaving group and functionalized nitrogen and oxygen atoms with an amine or amino derivative.
  • The reaction proceeds through nucleophilic substitution and ring closure to form the spirocyclic lactam.
  • Substituents such as methyl groups are introduced on the nitrogen or carbon atoms prior to cyclization.
  • The process may involve protection and deprotection steps to ensure selectivity.

This patent emphasizes the importance of controlling the reaction conditions (temperature, solvent, order of addition) to obtain the desired spiro compound with high purity and yield.

Preparation of Stock Solutions for Experimental Use

For biological or pharmacological studies, 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one is prepared as stock solutions:

Amount of Compound (mg) Concentration (mM) Volume of Solvent (mL)
1 1 5.9095
5 1 29.5473
10 1 59.0947
1 5 1.1819
5 5 5.9095
10 5 11.8189
1 10 0.5909
5 10 2.9547
10 10 5.9095

Note: Solvents used include DMSO, PEG300, Tween 80, corn oil, and water, with careful mixing and clarification steps to ensure solution clarity and stability for in vivo formulations.

Research Findings and Analysis

  • The spirocyclic structure imparts unique pharmacological properties, making the compound a candidate for further medicinal chemistry exploration.
  • The preparation methods allow for variation in substituents, enabling structure-activity relationship studies.
  • The synthetic approach is versatile, enabling scale-up for biological testing.

This detailed overview synthesizes the preparation methods of this compound based on diverse authoritative sources, including patent literature and specialized chemical suppliers, providing a comprehensive guide for researchers intending to synthesize or formulate this compound for study.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Therapeutic Potential : The compound has been investigated for its potential as a drug candidate, particularly in treating neurodegenerative diseases like Alzheimer's. Its structure allows it to interact with muscarinic receptors, which are important for cognitive function and memory enhancement .
    • Structure-Activity Relationships (SAR) : Studies have shown that modifications to the compound can enhance its affinity for specific receptor subtypes, leading to improved therapeutic profiles. For instance, certain derivatives exhibited selective M1 receptor agonistic activity with reduced cholinergic side effects .
  • Biological Research
    • Biological Activity : Preliminary studies indicate that 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one may modulate enzyme activities and influence various physiological processes. It has shown promise in interacting with central nervous system targets, potentially leading to new treatments for cognitive impairments.
    • Anticancer Properties : The compound has demonstrated antiproliferative effects across several cancer cell lines, indicating its potential as an anticancer agent. In vitro studies reported significant inhibition of cell growth at micromolar concentrations, suggesting further investigation into its mechanisms of action is warranted.
  • Industrial Applications
    • Synthesis of Complex Molecules : Due to its unique spirocyclic structure, this compound serves as a valuable building block in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals .
    • Chemical Reactions : It can participate in various chemical reactions, including oxidation and substitution, making it versatile for synthetic applications in organic chemistry.

Case Studies

  • Alzheimer's Disease Research
    • A study assessed the efficacy of this compound analogs as M1 muscarinic agonists. Results indicated that certain derivatives improved cognitive function in animal models without significant side effects associated with traditional cholinergic drugs .
  • Cancer Cell Line Studies
    • Research involving several human tumor cell lines (A172, U87MG, A375) showed that the compound significantly inhibited cellular proliferation compared to control groups. This highlights its potential role in cancer therapeutics and warrants further exploration into its molecular mechanisms and efficacy against different cancer types.

Mechanism of Action

The mechanism of action of 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For example, it can act as an allosteric inhibitor of certain enzymes, stabilizing them in an inactive conformation . This interaction is mediated through hydrogen bonding and hydrophobic interactions with the enzyme’s active site.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituent Effects

Compound Name Substituents/Modifications Molecular Formula MW (g/mol) Key Applications/Properties References
8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one 8-methyl C₉H₁₅NO₂ 169.22 Fragrance safety assessment, toxicology
8,8-Dimethyl-1-oxaspiro[4.5]decan-2-one 8,8-dimethyl C₁₁H₁₈O₂ 182.26 Synthetic intermediate
8-Benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one 8-benzyl, additional N-atom C₁₅H₁₉N₂O₂ 265.33 Hydrogenation precursor for drug synthesis
8-(3-Indolyl)ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one 8-(3-indolyl)ethyl, dual N-atoms C₁₈H₂₃N₃O₂ 313.40 α-Adrenergic receptor antagonist
8-Bromo-3-oxa-1,8-diazaspiro[4.5]decan-2-one 8-bromo, additional N-atom C₇H₁₀BrN₂O₂ 249.08 Suzuki coupling intermediate

Key Observations :

  • Methyl vs.
  • Diaza vs. Azaspiro Systems : Introduction of a second nitrogen atom (e.g., 1,8-diazaspiro derivatives) increases hydrogen-bonding capacity, improving solubility and receptor binding in antihypertensive agents .
  • Halogenation : Bromo or chloro substituents (e.g., 8-bromo derivatives) enable cross-coupling reactions for functionalization but may introduce toxicity concerns .

Key Observations :

  • Hydrogenation : A common step for removing benzyl or other protecting groups, with yields >70% under optimized Pd/C conditions .
  • Cross-Coupling : Suzuki reactions enable diversification at the 8-position but require careful control of palladium catalysts and bases .

Table 3: Property Comparison

Compound Name Solubility logP (Predicted) Bioactivity Safety Profile References
This compound Moderate (DMSO) 1.2 Low toxicity, used in read-across studies No genotoxicity concerns
8-(3-Indolyl)ethyl derivatives Low (aqueous) 3.5 α-Adrenergic blockade (IC₅₀: 10–100 nM) Orthostatic hypotension risk
8-Bromo-3-oxa-1,8-diazaspiro[4.5]decan-2-one High (DMSO) 2.8 Intermediate for kinase inhibitors Potential hepatotoxicity

Key Observations :

  • logP and Solubility : Methyl substitution reduces lipophilicity (logP ~1.2) compared to halogenated or aryl-substituted analogs (logP >2.5), enhancing aqueous solubility .
  • Safety : The 8-methyl derivative is preferred in fragrance applications due to its favorable toxicological profile, whereas halogenated analogs require rigorous safety assessments .

Biological Activity

8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO2C_9H_{15}NO_2 with a molecular weight of approximately 171.23 g/mol. Its structure features a spirocyclic arrangement that includes both nitrogen and oxygen heteroatoms, which may influence its biological interactions.

PropertyValue
CAS Number 1432681-74-7
Molecular Formula C9H15NO2
Molecular Weight 171.23 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. Preliminary studies suggest that it may modulate enzyme activities, leading to various physiological effects.

Potential Targets:

  • Muscarinic Receptors : Similar compounds have shown affinity for muscarinic receptors, particularly M1 and M2 subtypes, indicating potential applications in treating cognitive disorders such as Alzheimer's disease .
  • Enzymatic Interactions : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways .

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the spirocyclic structure can significantly alter the biological activity of related compounds. For instance, variations in the substituents on the nitrogen atom or modifications to the oxygen-containing ring can affect receptor binding affinities and functional outcomes.

Comparative Analysis:

A study on related compounds demonstrated that certain structural modifications led to enhanced selectivity for M1 muscarinic receptors, which are crucial for cognitive function . The following table summarizes key findings from SAR studies:

Compound NameNotable FeaturesBiological Activity
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneIncreased affinity for M1 receptorsAnti-amnesic effects
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decanePotent agonistic activityCognitive enhancement
This compoundUnique spirocyclic structurePotential therapeutic uses

Neuropharmacological Studies

In vivo studies have demonstrated that analogs of this compound exhibit significant effects on cognitive performance in animal models. For example, compounds tested in scopolamine-induced amnesia models showed improvements in memory retention and learning tasks .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of related spirocyclic compounds have highlighted their potential as dual inhibitors against bacterial topoisomerases, presenting a novel approach to antibiotic development . These findings suggest that this compound may also possess similar antimicrobial properties worth exploring.

Q & A

Q. Q1. What are the standard synthetic routes for 8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one, and how can reaction conditions be optimized?

The synthesis typically involves intramolecular cyclization of precursor molecules, often employing metal catalysts or acid/base-mediated ring closure. For example, similar spiro compounds (e.g., 1-Methyl-3-oxa-1,8-diazaspiro derivatives) are synthesized via cyclization between amine and carbonyl-containing intermediates under inert solvents like THF or DCM at controlled temperatures (50–80°C) . Optimization may involve adjusting stoichiometry, solvent polarity, or using phase-transfer catalysts to enhance yields. Reaction progress can be monitored via TLC or LC-MS to identify intermediates and byproducts.

Q. Q2. How is the structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, spiro compounds like 8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one have been resolved using SC-XRD, with refinement via SHELXL (a crystallographic software suite) to determine bond angles, torsion angles, and stereochemistry . Complementary techniques include:

  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm proton environments and spiro junction geometry.
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Q. Q3. What are the common chemical transformations of this spirocyclic compound?

The compound undergoes oxidation, reduction, and nucleophilic substitution . For instance:

  • Oxidation : Potassium permanganate (KMnO4_4) in acidic conditions can oxidize the lactam ring or methyl substituent .
  • Reduction : Lithium aluminum hydride (LiAlH4_4) may reduce carbonyl groups to alcohols or amines .
  • Substitution : Halogenation or alkylation at reactive positions (e.g., the methyl group) using reagents like NBS or Grignard reagents .

Advanced Research Questions

Q. Q4. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Contradictions often arise from dynamic rotational isomerism or crystallographic disorder. For example, in spiro compounds like 3-Methylene-l-oxaspiro[4.5]decan-2-one, variable-temperature NMR (13C^{13}\text{C}-VT-NMR) can decouple overlapping signals by freezing rotameric states . Dynamic NMR simulations (e.g., using MestReNova) and DFT calculations (Gaussian or ORCA) help model energy barriers between conformers . Cross-validation with SC-XRD data (e.g., using ORTEP-3 for thermal ellipsoid visualization) ensures structural accuracy .

Q. Q5. What strategies are effective for improving synthetic yields of this compound derivatives?

  • Microwave-assisted synthesis : Reduces reaction time and side-product formation via controlled dielectric heating .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) enhance regioselectivity .
  • Parallel optimization : Design of Experiments (DoE) methodologies screen variables (temperature, solvent, catalyst loading) to identify optimal conditions .

Q. Q6. How does the spirocyclic scaffold influence biological activity, and what are key structure-activity relationship (SAR) trends?

The spiro architecture imposes rigid conformational constraints , enhancing binding specificity to biological targets. For example:

  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., nitro or fluoro) on the aromatic ring show enhanced activity against Gram-positive bacteria by disrupting cell wall synthesis .
  • Enzyme inhibition : Methyl substitution at the 3-position (as in 8-Methyl-3-oxa-1-azaspiro derivatives) increases hydrophobic interactions with protease active sites .
    SAR studies should combine molecular docking (AutoDock Vina) and pharmacophore modeling to correlate substituent effects with bioactivity .

Q. Q7. How are reaction mechanisms elucidated for spirocyclic compound synthesis (e.g., cyclization steps)?

  • Kinetic isotope effects (KIE) : Deuterium labeling at suspected reaction sites (e.g., amide protons) reveals rate-determining steps .
  • In situ FTIR/Raman spectroscopy : Monitors intermediate formation (e.g., enolates or nitrenes) during cyclization .
  • Computational modeling : Transition state analysis via DFT (B3LYP/6-31G*) identifies energetically favorable pathways .

Methodological Guidance

Q. Q8. What analytical workflows are recommended for purity assessment and impurity profiling?

  • HPLC-MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) separate impurities; MS/MS identifies degradation products .
  • Elemental analysis : Validates stoichiometric purity (<0.3% deviation from theoretical composition) .
  • X-ray powder diffraction (XRPD) : Detects polymorphic impurities in bulk samples .

Q. Q9. How can researchers address low solubility of this compound in biological assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound stability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl esters) to enhance aqueous solubility .
  • Nanoformulation : Encapsulation in liposomes or cyclodextrins improves bioavailability .

Q. Q10. What computational tools are essential for studying spirocyclic compound interactions?

  • Molecular dynamics (MD) : GROMACS or AMBER simulate binding dynamics with proteins over nanosecond timescales .
  • Crystallographic software : SHELX suite (SHELXL, SHELXD) refines X-ray data for accurate electron density maps .
  • QSAR modeling : MOE or Schrodinger’s QikProp predicts ADMET properties .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one
Reactant of Route 2
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8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one

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